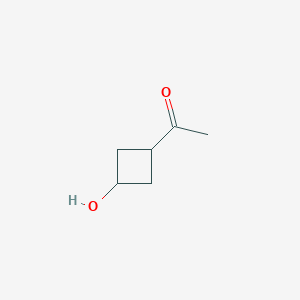

1-(3-Hydroxycyclobutyl)ethan-1-one

Description

Overview of Cyclobutane-Containing Scaffolds in Organic Synthesis

Cyclobutane-containing scaffolds are prominent structural motifs in a diverse range of biologically active natural products and synthetic molecules. Their rigid, three-dimensional nature provides a level of conformational constraint that is highly sought after in drug design, as it can lead to enhanced binding affinity and metabolic stability. The synthesis of these four-membered rings can be challenging, yet a variety of methods, including catalytic enantioselective [2+2] cycloadditions, have been developed to access these valuable structures. capes.gov.brnih.govnih.gov The development of catalytic approaches to assemble cyclobutane (B1203170) motifs continues to be an active area of research, enabling the stereocontrolled synthesis of complex natural products. researchgate.net

The utility of cyclobutane scaffolds extends beyond their presence in final target molecules; they are also versatile synthetic intermediates. The strain energy of the cyclobutane ring can be harnessed to drive ring-opening or ring-expansion reactions, providing access to a variety of other carbocyclic and heterocyclic systems. researchgate.net Furthermore, the functionalization of pre-existing cyclobutane rings is a powerful strategy for creating molecular diversity. nih.gov

Significance of 1-(3-Hydroxycyclobutyl)ethan-1-one as a Target Compound and Building Block

Within the family of cyclobutane derivatives, this compound emerges as a noteworthy compound. Possessing both a ketone and a hydroxyl functional group, this molecule is bifunctional, opening up a wide range of possibilities for its use as a versatile building block in organic synthesis. sigmaaldrich.com The 1,3-disubstituted pattern of the cyclobutane ring is particularly significant in medicinal chemistry, as it can serve as a non-planar bioisostere for more flexible linkers or aromatic rings, potentially improving the pharmacological properties of a drug candidate. nih.govrsc.org

The synthesis of 1,3-disubstituted cyclobutanes with high diastereoselectivity is a key challenge that chemists continue to address. acs.orgacs.org The development of scalable and efficient syntheses for compounds like this compound is crucial for their broader application. While detailed synthetic routes specifically targeting this molecule are not extensively documented in readily available literature, its structural motifs are found within more complex molecules, suggesting its implicit value as an intermediate. For instance, the reduction of a related cyclobutylidene derivative has been shown to be a key step in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for a potent drug candidate. acs.org

The presence of both a ketone and a hydroxyl group allows for sequential and selective reactions. The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, while the ketone can undergo a variety of transformations including reduction, olefination, or conversion to other functional groups. nih.gov This dual reactivity makes this compound a potentially valuable precursor for the synthesis of a library of diverse cyclobutane-containing compounds for screening in drug discovery and materials science.

Below are some of the key physical and chemical properties of this compound:

| Property | Value | Reference |

| CAS Number | 30494-01-0 | chemsrc.com |

| Molecular Formula | C₆H₁₀O₂ | chemsrc.com |

| Molecular Weight | 114.14 g/mol | chemsrc.com |

| Boiling Point | 202.4 ± 33.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxycyclobutyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIMOZWSCYVZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety

The approximately 26 kcal/mol of ring strain in cyclobutane makes it a prime candidate for reactions that involve the cleavage of one of its C-C bonds, leading to more stable, linear structures.

Oxidative conditions can effectively promote the cleavage of the cyclobutane ring in molecules like 1-(3-hydroxycyclobutyl)ethan-1-one. The reaction pathway is highly dependent on which functional group—the hydroxyl or the ketone—is targeted by the oxidant.

One major pathway involves the oxidation of the secondary alcohol. The formation of a cyclobutoxy radical through single-electron oxidation can trigger a β-scission process, cleaving a carbon-carbon bond to relieve ring strain and form a more stable, open-chain γ-keto alkyl radical. researchgate.net For instance, the oxidation of 1-substituted cyclobutanols with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of 1,8-disubstituted 1,8-diketones through an oxidative ring-opening and homocoupling sequence. researchgate.net Another method utilizes Co(acac)₂ and triplet oxygen to achieve an oxidative ring expansion of cyclobutanols, yielding 1,2-dioxanols. nih.govacs.orgchemrxiv.org This reaction proceeds via an alkoxy radical, which drives the regioselective cleavage of the most substituted C-C bond of the cyclobutane ring. nih.govacs.org

Alternatively, the ketone moiety can be targeted in a Baeyer-Villiger oxidation. This reaction converts ketones to esters (or lactones from cyclic ketones) using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org For a cyclobutyl ketone, this results in the insertion of an oxygen atom adjacent to the carbonyl group, expanding the four-membered ring to a five-membered γ-butyrolactone. libretexts.org The migratory aptitude in Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org Therefore, for this compound, the cyclobutyl group would be expected to migrate in preference to the methyl group, leading to the corresponding ester. This reaction can also be catalyzed by iodine using dimethyl sulfoxide (B87167) (DMSO) as a green oxidant. rsc.org

Acid catalysis provides a powerful tool for inducing ring fragmentation and skeletal rearrangements, often leading to complex molecular architectures from simple cyclobutane precursors.

While not a direct reaction of this compound itself, the behavior of structurally related 4-(1-hydroxycyclobutyl)-1,2,3-triazoles under acidic conditions provides significant insight into potential rearrangement pathways. These compounds undergo a direct ring-opening/semipinacol rearrangement reaction. nih.govacs.org In this process, an in-situ generated N-acyl substituted 1,2,3-triazole undergoes a thermodynamically controlled electrocyclization ring-opening to form an α-diazo-ol intermediate. nih.govacs.org This precursor then undergoes a denitrogenative semipinacol rearrangement, which is a variation of the Tiffeneau–Demjanov rearrangement, to yield β-amide substituted cycloketones. acs.org This strategy notably avoids the need for metal catalysts. nih.govacs.org

Table 1: Acid-Catalyzed Rearrangement of 4-(1-Hydroxycyclobutyl)-1,2,3-triazoles

| Starting Material | Catalyst/Conditions | Product Type | Reference |

| 4-(1-Hydroxycyclobutyl)-1,2,3-triazole | Acid catalysis | β-Amide substituted cycloketone | acs.org |

The decomposition of α-diazo-β-hydroxy ketones promoted by Lewis acids offers another pathway for complex rearrangements. Studies on cyclic α-diazo-β-hydroxy ketones, including cyclobutyl derivatives, using boron trifluoride etherate (BF₃·Et₂O), reveal a cascade of rearrangements. The reaction is initiated by the complexation of the Lewis acid to the hydroxyl group, followed by the loss of nitrogen gas to generate a highly reactive vinyl cation. aip.org This cation can then undergo a 1,2-methylene shift, resulting in ring expansion. Subsequent shifts and ring contractions can lead to various products, including bicyclic cyclopentenones. chemrxiv.orgaip.org The specific products formed are influenced by the solvent and the ring size of the starting material. aip.org

Table 2: Lewis Acid-Promoted Decomposition of Cyclic α-Diazo-β-Hydroxy Ketones

| Substrate Class | Lewis Acid | Key Intermediate | Major Outcome(s) | Reference |

| Cyclic α-Diazo-β-Hydroxy Ketones (incl. cyclobutyl) | BF₃·Et₂O | Vinyl cation | Ring expansion, ring contraction, bicyclic products | chemrxiv.org, aip.org |

Heat and light can also provide the energy required to overcome the activation barrier for cyclobutane ring cleavage.

The thermal decomposition of cyclobutyl ketones, such as methyl cyclobutyl ketone and ethyl cyclobutyl ketone, has been studied in the gas phase. acs.orgacs.org These reactions typically proceed through radical mechanisms, with the specific products depending on the subsequent reactions of the initially formed radical species.

Photochemical excitation of cyclobutanone (B123998) and its derivatives provides a well-studied route to ring cleavage, primarily through the Norrish Type I reaction. wikipedia.orgdrugfuture.com Upon absorption of a photon, the ketone is excited to a singlet state, which can intersystem cross to a triplet state. From either state, homolytic cleavage of the α-carbon-carbonyl bond (α-cleavage) occurs, generating a diradical intermediate. wikipedia.orglibretexts.org This diradical can then follow several pathways:

Decarbonylation: Loss of a carbon monoxide molecule to form a trimethylene diradical, which can cyclize to form cyclopropane (B1198618) or rearrange. youtube.com

Formation of an oxacarbene: This intermediate can lead to ring expansion products. youtube.com

Formation of ketenes and alkenes: Through intramolecular hydrogen abstraction. wikipedia.org

The photochemistry of cyclobutanone is particularly complex due to the high ring strain, and it has been the subject of extensive experimental and theoretical investigation. aip.org

Acid-Catalyzed Ring Fragmentation and Rearrangements

Reactions Involving the Hydroxyl and Ketone Functional Groups

In addition to ring-opening reactions, this compound can undergo transformations typical of secondary alcohols and methyl ketones. These reactions generally leave the cyclobutane ring intact.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 1,3-cyclobutanedione, using standard oxidizing agents such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Reduction of the Ketone Group: The ketone can be reduced to a secondary alcohol, yielding 1-(3-hydroxycyclobutyl)ethan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reactions via the Enolate: The protons alpha to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation, acylation, and aldol (B89426) condensations, allowing for the formation of new carbon-carbon bonds at the α-position.

Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction when treated with a halogen (I₂, Br₂, Cl₂) in the presence of a base. This would convert the acetyl group into a carboxylic acid (after workup), yielding 3-hydroxycyclobutane-1-carboxylic acid, and produce a haloform (CHI₃, CHBr₃, or CHCl₃).

These functional group manipulations are fundamental in synthetic organic chemistry and can be used to modify the structure and properties of the parent molecule for various applications.

Derivatization of the Hydroxyl Group

The secondary alcohol of this compound is amenable to standard derivatization reactions, allowing for the protection of the hydroxyl group or its conversion into a better leaving group for subsequent reactions. A common and effective transformation is acetylation. Studies on the chemoselective derivatization of hydroxyl groups in complex mixtures have shown that acetylation using acetic anhydride (B1165640) is a highly efficient method for converting alcohols to their corresponding esters. nih.gov This transformation is typically performed in a non-protic solvent to prevent competing reactions. nih.gov For this compound, this reaction proceeds by nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of acetic anhydride, yielding 3-acetylcyclobutyl ethan-1-one.

Table 1: Representative Derivatization of the Hydroxyl Group

| Reaction | Reagent | Product |

|---|

Transformations at the Ketone Carbonyl

The ketone carbonyl group in this compound serves as an electrophilic center, susceptible to attack by various nucleophiles. This functionality is a versatile handle for carbon-carbon bond formation and modification of the oxidation state at that position. Based on the fundamental reactivity of ketones, several transformations can be envisaged for this compound.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(3-hydroxycyclobutyl)ethan-1-ol.

Grignard Reaction: Addition of an organometallic reagent, such as a Grignard reagent (R-MgBr), results in the formation of a tertiary alcohol. For example, reaction with methylmagnesium bromide would produce 2-(3-hydroxycyclobutyl)propan-2-ol.

Wittig Reaction: The ketone can be converted into an alkene via the Wittig reaction. Using a phosphorus ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would transform the carbonyl into a terminal double bond, yielding 1-(3-hydroxycyclobutyl)-1-ethenylbenzene.

Table 2: Potential Transformations at the Ketone Carbonyl

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 1-(3-hydroxycyclobutyl)ethan-1-ol |

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-(3-hydroxycyclobutyl)propan-2-ol |

Cascade and Rearrangement Reactions Originating from Cyclobutanol (B46151) Derivatives

Cyclobutane derivatives are valuable intermediates in organic synthesis due to their inherent ring strain, which can be harnessed to drive complex chemical transformations. nih.gov They serve as precursors in cascade reactions and skeletal rearrangements to produce architecturally interesting and diverse molecular frameworks. nih.govacs.org

Molecular Origami Approaches for Complex Product Generation

The concept of "molecular origami" in small-molecule synthesis involves using a relatively simple starting material and guiding it through a sequence of reactions to "fold" it into a more complex, three-dimensional structure. beilstein-journals.org Cyclobutanol derivatives are excellent substrates for such approaches because their puckered, sp³-rich geometry can direct subsequent transformations, and the release of ring strain can provide a thermodynamic driving force. ru.nl Starting with a molecule like this compound, strategic modifications of its two functional groups can initiate cascade sequences. For instance, converting the hydroxyl group into a good leaving group and generating an enolate from the ketone could trigger a cascade involving ring-opening and subsequent cyclization to form larger, polycyclic systems, demonstrating a practical application of molecular origami principles.

Intramolecular Cyclizations and Skeletal Rearrangements

The strained four-membered ring of cyclobutanol derivatives makes them prone to skeletal rearrangements, often initiated by the formation of a carbocation or other reactive intermediate. researchgate.net A common reaction pathway for cyclobutanols is a semipinacol-type rearrangement, where activation of the hydroxyl group (e.g., by protonation or conversion to a sulfonate ester) followed by its departure generates a carbocation adjacent to the ring. This can induce a 1,2-alkyl shift, leading to a ring-expanded product, such as a substituted cyclopentanone (B42830). acs.org

Furthermore, methods have been developed for the skeletal editing of cycloalkanols, such as nitrogen insertion into a cyclobutanol to generate a pyrrolidine (B122466) ring. thieme-connect.com This type of transformation highlights the potential for dramatic skeletal reorganization. Intramolecular cyclizations are also a possibility; for example, if the ketone in this compound were transformed into an unsaturated moiety, the hydroxyl group could act as an internal nucleophile, attacking the new functional group to form a bicyclic ether. Such intramolecular Michael additions have been observed in acyclic systems containing both a hydroxyl group and a Michael acceptor, leading to the formation of new cyclic structures. rsc.orgnih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Acetic Anhydride |

| Pyridine |

| 1-(3-acetoxycyclobutyl)ethan-1-one |

| Sodium Borohydride |

| 1-(3-hydroxycyclobutyl)ethan-1-ol |

| Methylmagnesium Bromide |

| 2-(3-hydroxycyclobutyl)propan-2-ol |

| Methylenetriphenylphosphorane |

| 1-ethenyl-3-hydroxycyclobutane |

| Cyclopentanone |

Derivatization and Analog Development

Synthesis of Substituted 1-(3-Hydroxycyclobutyl)ethan-1-one Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its physicochemical properties. These modifications can influence factors such as solubility, polarity, and three-dimensional shape, which are critical for its interaction with biological targets.

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules for pharmaceutical applications, as different isomers can exhibit vastly different biological activities. For cyclobutane (B1203170) systems, controlling the spatial arrangement of substituents is a significant synthetic challenge.

Stereoselective Synthesis: The construction of chiral substituted cyclobutanes is often accomplished through methods like [2+2] cycloadditions between two olefins. researchgate.net The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has proven effective in guiding the stereochemical outcome of reactions to produce specific enantiomers. mdpi.com For instance, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates, demonstrating a pathway to control the stereochemistry of bicyclic systems. mdpi.com Organocatalysis, for example with L-proline, can also facilitate intramolecular Mannich cyclizations to yield products with high diastereoselectivity. mdpi.com These established methodologies for creating stereocenters in cyclic systems could be adapted for the stereoselective synthesis of this compound analogs.

Regioselective Synthesis: Regioselectivity, or the control over the position of chemical bond formation, is crucial when multiple reaction sites are present. In the synthesis of substituted heterocycles like pyrazoles, different reaction conditions can lead to isomeric mixtures, such as 1,3- and 1,5-substituted products. blucher.com.br The development of catalysts, including copper-free bimetallic systems, has enabled the highly regioselective one-pot synthesis of complex molecules like 1,4-disubstituted 1,2,3-triazoles. rsc.org Such catalytic strategies could be employed to direct reactions on the this compound scaffold, for example, to selectively functionalize either the ketone or the hydroxyl group, or specific positions on the cyclobutane ring.

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the screening of numerous related structures to identify lead compounds. The cyclobutane motif is of growing interest in medicinal chemistry due to its unique, rigid, and three-dimensional structure, which can offer advantages in metabolic stability and binding efficiency. ru.nlresearchgate.net

A key strategy for building libraries of cyclobutanol (B46151) derivatives involves a hyperbaric [2+2] cycloaddition reaction as the central step. ru.nlresearchgate.net For example, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using this approach, starting with the cycloaddition of sulfonyl allenes and benzyl (B1604629) vinyl ether. ru.nl This method creates a core cyclobutane structure with two points of diversification, which can then be further modified. In one study, three different sulfonyl allenes were used to create core structures that were subsequently derivatized with seven different amines, resulting in a library of 25 distinct cyclobutane derivatives. ru.nl The incorporation of these amino groups proceeded with moderate to excellent diastereoselectivity. ru.nlresearchgate.net This general approach demonstrates the potential for significant chemical expansion and fragment growth from a core cyclobutanol scaffold. ru.nl

Table 1: Synthesis of Cyclobutanol Library Precursors This table outlines the initial steps in the synthesis of a cyclobutanol library, involving the formation of arenesulfonyl allenes from sulfonyl chlorides. ru.nl

| Entry | Sulfonyl Chloride | Product (Sulfinate) | Yield (%) | Final Product (Allene) | Yield (%) |

| 1 | 2a | 3a | 88 | 4a | 98 |

| 2 | 2b | 3b | 76 | 4b | 94 |

| 3 | 2c | 3c | 71 | 4c | 99 |

| 4 | 2d | 3d | 24 | 4d | 0 |

| Data sourced from Radboud Repository. ru.nl |

Incorporation of the 3-Hydroxycyclobutyl Motif into Larger Molecular Scaffolds

The unique structural properties of the 3-hydroxycyclobutyl group make it an attractive motif to incorporate into larger, biologically active molecules. Its rigidity and three-dimensionality can serve as a conformationally restricted linker or as a non-planar bioisostere for other chemical groups. ru.nl

Indole-3-carboxylic acids and their derivatives are important heterocyclic structures found in numerous bioactive compounds, including pharmaceuticals and agrochemicals. beilstein-journals.orgnih.govnih.gov They are known to exhibit a range of biological activities, including antihypertensive effects and potential as anti-cancer agents. nih.govnih.gov

The synthesis of these derivatives often involves multi-step sequences. For example, a flow chemistry approach has been used to rapidly produce an auxin mimic-based herbicide from indole (B1671886) precursors. beilstein-journals.org Another approach involves the synthesis of novel indole-3-carboxylic acid derivatives as angiotensin II receptor antagonists. nih.gov While direct incorporation of the this compound moiety into indole-3-carboxylic acid is not widely documented, established synthetic routes for indole derivatives offer potential pathways. For instance, the nitrogen of the indole ring or the carboxylic acid group could be functionalized with the cyclobutyl motif through standard coupling reactions. The use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P) is effective for amide formation under mild conditions, which could be a viable method for linking the cyclobutyl moiety to an indole-3-carboxylic acid scaffold. unmc.edu

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, accounting for a majority of FDA-approved small-molecule drugs. msesupplies.com The functional groups of this compound make it a versatile precursor for synthesizing a variety of these important structures. The ketone functionality can react with hydrazines to form pyrazoles or with other binucleophiles to generate a wide range of heterocyclic systems.

Cyclic dicarbonyl compounds, such as cyclohexane-1,3-diones, are well-established intermediates for the synthesis of six-membered nitrogen-containing heterocycles. researchgate.net These precursors react with components like aldehydes, amines, and malononitrile (B47326) to form diverse heterocyclic structures. researchgate.net By analogy, oxidation of the hydroxyl group in this compound would yield a 1,3-dicarbonyl cyclobutane derivative. This resulting diketone would be a highly valuable intermediate for synthesizing fused heterocyclic systems containing the cyclobutane core, similar to how β-enaminones derived from cyclohexane-1,3-diones are versatile precursors for various nitrogen and oxygen-containing heterocycles. researchgate.net The reaction of such a diketone with hydrazines could lead to pyrazole (B372694) derivatives, while reaction with amidines could yield pyrimidine-fused systems. The inherent reactivity of the ketone and alcohol groups provides a direct pathway to a multitude of heterocyclic scaffolds. nih.govmdpi.com

Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For 1-(3-hydroxycyclobutyl)ethan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to exhibit distinct signals for the acetyl methyl group, the methine protons on the cyclobutane (B1203170) ring, and the methylene (B1212753) protons of the ring.

The acetyl protons (H-6) are anticipated to appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group. The methine proton attached to the hydroxyl-bearing carbon (H-3) would likely appear as a multiplet, with its chemical shift influenced by the electronegative oxygen atom. The methine proton at the point of attachment of the acetyl group (H-1) will also be a multiplet, deshielded by the carbonyl group. The methylene protons of the cyclobutane ring (H-2 and H-4) are diastereotopic and will likely appear as complex multiplets due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~3.1 - 3.4 | Multiplet |

| H-2/H-4 (cis) | ~2.0 - 2.3 | Multiplet |

| H-2/H-4 (trans) | ~2.5 - 2.8 | Multiplet |

| H-3 | ~4.0 - 4.3 | Multiplet |

| H-6 (CH₃) | ~2.1 | Singlet |

| OH | Variable | Broad Singlet |

Note: Predicted data is based on standard chemical shift values and analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct carbon signals are expected, corresponding to the carbonyl carbon, the acetyl methyl carbon, and the three unique carbons of the cyclobutane ring.

The carbonyl carbon (C-5) is the most deshielded and will appear at the lowest field (~208-212 ppm). The carbon bearing the hydroxyl group (C-3) will be found in the range typical for alcohols (~65-75 ppm). The acetyl methyl carbon (C-6) will be at a higher field. The remaining cyclobutane carbons (C-1, C-2, and C-4) will have shifts that are dependent on their substitution and stereochemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~45 - 50 |

| C-2/C-4 | ~30 - 35 |

| C-3 | ~68 - 72 |

| C-5 (C=O) | ~209 - 213 |

| C-6 (CH₃) | ~25 - 30 |

Note: Predicted data is based on standard chemical shift tables and computational models. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. docbrown.info

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. jove.comfiveable.me For this compound, COSY would show correlations between the methine proton at H-1 and its adjacent methylene protons at H-2 and H-4. Similarly, the carbinol proton (H-3) would show correlations to the methylene protons at H-2 and H-4. These correlations help to trace the connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to. chemguide.co.ukwhitman.edu This is an essential tool for assigning the carbon signals based on the already assigned proton signals. For instance, the singlet at ~2.1 ppm in the ¹H NMR would correlate to the carbon signal at ~25-30 ppm in the ¹³C NMR, confirming the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include the correlation from the acetyl methyl protons (H-6) to the carbonyl carbon (C-5) and the acetyl-bearing ring carbon (C-1). Also, the proton at H-1 would show a correlation to the carbonyl carbon (C-5). These correlations are fundamental in confirming the placement of the acetyl group on the cyclobutane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column, and then introduced into the mass spectrometer to generate a mass spectrum.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (114.14 g/mol ). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. For ketones, alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway.

Predicted Fragmentation Pattern:

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring would result in an acylium ion at m/z 43 ([CH₃CO]⁺), which is often a prominent peak.

Loss of the cyclobutyl ring: Cleavage could also lead to the formation of a [C₄H₇O]⁺ fragment from the ring structure.

McLafferty Rearrangement: While less likely in a small ring system, if a gamma-hydrogen is accessible, a McLafferty rearrangement could occur.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is also a possible fragmentation pathway due to the presence of the hydroxyl group.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₁₀O₂, the expected exact mass would be calculated. An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million provides unambiguous confirmation of the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [C₆H₁₀O₂ + H]⁺ | 115.07536 |

| [C₆H₁₀O₂ + Na]⁺ | 137.05729 |

| [C₆H₁₀O₂]⁺˙ | 114.06808 |

Note: The values presented are calculated based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) and carbonyl (C=O) groups, as well as the vibrations of the cyclobutane ring and C-H bonds.

The presence of the hydroxyl group gives rise to a broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. The broadness of this peak is a result of intermolecular hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper, free O-H stretching band might be observed at higher wavenumbers.

The carbonyl group of the ketone is expected to produce a strong, sharp absorption band in the range of 1750-1680 cm⁻¹. For cyclic ketones, the position of the C=O stretching vibration is sensitive to ring strain. In the case of a four-membered cyclobutane ring, this peak is typically shifted to a higher wavenumber compared to acyclic ketones. For instance, cyclobutanone (B123998) itself shows a C=O stretch at approximately 1786 cm⁻¹. Therefore, the C=O stretch for this compound is anticipated to be in the upper end of the typical ketone range.

The C-O stretching vibration of the secondary alcohol is expected to appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-H stretching vibrations of the cyclobutane ring and the methyl group will be observed around 3000-2850 cm⁻¹. The interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex due to the overlapping of various bending and stretching vibrations of the carbon skeleton.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3550 - 3200 | Broad, Strong |

| Carbonyl (C=O) | C=O Stretch | 1780 - 1760 | Strong, Sharp |

| Cycloalkane | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Secondary Alcohol | C-O Stretch | 1300 - 1000 | Medium |

| Methyl Group | C-H Bend | ~1450 and ~1375 | Medium |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

This compound possesses two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for assigning the absolute configuration of these stereoisomers.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. The carbonyl group in this compound has a weak n→π* electronic transition which is inherently chiral and gives rise to an ECD signal. The sign and intensity of the Cotton effect associated with this transition are determined by the stereochemistry of the molecule. The "octant rule" for ketones can sometimes be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. However, for complex molecules, and especially for flexible ring systems like cyclobutane, empirical rules can be unreliable.

A more robust approach involves the comparison of the experimental ECD spectrum with the predicted spectrum from quantum chemical calculations. By calculating the theoretical ECD spectra for all possible stereoisomers, a comparison with the experimental spectrum can lead to an unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. researchgate.net VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, particularly for those without strong UV-Vis chromophores. researchgate.net

The VCD spectrum of a chiral molecule provides a rich fingerprint of its three-dimensional structure. gaussian.com Each vibrational band in the IR spectrum can have a corresponding VCD band that is either positive or negative. The pattern of these VCD bands is unique to a specific enantiomer. Similar to ECD, the assignment of absolute configuration using VCD is typically achieved by comparing the experimental spectrum with the results of density functional theory (DFT) calculations for the different stereoisomers. nih.gov The vibrational modes involving the chiral centers, such as the C-O-H bending and C-O stretching of the hydroxyl group and the vibrations of the chiral cyclobutane ring, are expected to show significant VCD signals.

Table 2: Predicted Chiroptical Spectroscopic Data for a Stereoisomer of this compound

| Spectroscopy | Transition | Expected Wavelength/Wavenumber Range | Expected Signal |

| ECD | n→π* (C=O) | 280 - 320 nm | Cotton Effect (Positive or Negative) |

| VCD | O-H Bend | 1500 - 1300 cm⁻¹ | Bipositive or Binegative couplet |

| VCD | C-O Stretch | 1300 - 1000 cm⁻¹ | Significant positive or negative band |

| VCD | C-H Bends | 1470 - 1350 cm⁻¹ | Complex pattern of positive/negative bands |

Note: The signs of the ECD Cotton effect and VCD bands are dependent on the specific enantiomer being analyzed.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to modern chemistry, offering a window into the electronic environment of a molecule. These methods are used to predict molecular geometries, energies, and a variety of other properties that are often difficult or impossible to measure experimentally.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry. DFT, in particular, has become a standard tool for its balance of accuracy and computational cost. Studies on derivatives of 1-(3-hydroxycyclobutyl)ethan-1-one, such as 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, frequently employ DFT methods to optimize molecular geometry and calculate various properties. nanobioletters.com

A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like cc-pVDZ (correlation-consistent polarized valence double-zeta) or the more extensive 6-311G(d,p) to provide a detailed description of the electronic orbitals. nanobioletters.comresearchgate.net For instance, in the computational study of 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, all theoretical calculations were performed using the Gaussian 09 suite of programs with the B3LYP/cc-pVDZ basis set. nanobioletters.com Such calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule.

The following table illustrates typical geometric parameters that can be obtained from DFT calculations, using a related cyclobutyl derivative as an example.

| Parameter | Bond/Angle | Calculated Value (B3LYP/cc-pVDZ) | Experimental Value |

| Bond Length | C=O | 1.21 Å | 1.20 Å |

| Bond Length | C-C (ring) | 1.54 - 1.56 Å | 1.53 - 1.55 Å |

| Bond Angle | O=C-C | 121.5° | 121.0° |

| Bond Angle | C-C-C (ring) | 88.0° - 91.5° | 87.5° - 91.0° |

This table is illustrative and based on typical values for cyclobutyl ketones. The data is representative of what would be obtained for this compound.

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.gov

For a molecule like this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs of the hydroxyl and carbonyl groups. The LUMO is likely to be a π* orbital associated with the carbonyl group, making the carbonyl carbon an electrophilic site.

In a study of a naphthalene-based ethanone (B97240) derivative, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory were used to compute the frontier molecular orbital energies. nih.gov A similar analysis for this compound would yield comparable insights. The HOMO-LUMO energy gap for many organic molecules falls in the range of 3-6 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational calculations. They visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would show a negative potential (typically colored red) around the oxygen atoms and a positive potential (blue) around the hydroxyl proton and the carbonyl carbon.

Mechanistic Elucidation through Computational Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.

A transition state (TS) is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. Identifying the geometry and energy of the TS is key to understanding a reaction's mechanism and kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in the Arrhenius equation which relates reaction rate to temperature. thoughtco.comfsu.eduopentextbc.ca

Computational methods can locate transition state structures and calculate their vibrational frequencies to confirm that they are true saddle points on the potential energy surface (characterized by one imaginary frequency). For a reaction involving this compound, such as its reduction by a hydride source, computational modeling could pinpoint the transition state for the nucleophilic attack on the carbonyl carbon.

The activation energy can be calculated using various theoretical methods. For example, studies on the reactions of o-quinomethide derivatives have used DFT methods like wB97XD to calculate activation energies for reactions with nucleophiles, with values ranging from 2 to 20 kcal/mol. nih.gov These calculations help in predicting the feasibility and rate of a reaction under different conditions.

Beyond just the transition state, computational modeling can map the entire reaction coordinate, from reactants to products, including any intermediates that may be formed. This is often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from a transition state.

For complex, multi-step reactions, this level of detail is invaluable. For instance, in the organocatalytic synthesis of substituted pyrrolidines via 1,3-dipolar cycloaddition, DFT calculations at the M06-2X/6-31g(d,p) level were used to model the reaction mechanism. mdpi.com These calculations revealed the crucial role of hydrogen bonding in activating the reaction. A similar approach could be applied to understand the reactivity of this compound in various synthetic transformations.

Conformational Analysis and Stereochemical Prediction

The flexible four-membered ring of the cyclobutane (B1203170) moiety in this compound can adopt different puckered conformations. Furthermore, the molecule exists as cis and trans isomers depending on the relative orientation of the hydroxyl and acetyl groups. Computational methods are highly effective for determining the relative energies of these different conformers and isomers.

By performing a systematic search of the potential energy surface, it is possible to identify all low-energy conformers and calculate their relative populations at a given temperature using Boltzmann statistics. This information is critical for understanding the molecule's average structure and how its shape influences its reactivity and physical properties.

The stereochemical outcome of reactions involving this compound can also be predicted. For example, in the reduction of the ketone, the stereochemistry of the resulting alcohol will depend on the direction of the nucleophile's approach to the carbonyl group. Computational modeling of the transition states leading to the different stereoisomeric products can predict which product is likely to be favored, guiding the design of stereoselective syntheses.

Machine Learning and Data-Driven Approaches in Quantum Chemistry

Machine learning models can be trained on large datasets of molecular structures and their corresponding properties to make rapid and accurate predictions for new molecules. mit.edupatonlab.com This approach can significantly accelerate the exploration of the chemical space and the discovery of molecules with desired characteristics. mit.edusubstack.com For a molecule like "this compound," machine learning could be employed to predict a wide range of quantum chemical properties.

Accelerating Property Prediction

A hypothetical study could involve generating a dataset of various conformers of "this compound" and related cyclic ketones. For each conformer, high-accuracy quantum chemical calculations would be performed to establish a ground truth dataset. This data would then be used to train a neural network or other machine learning model. The performance of such a model is typically evaluated by comparing its predictions on a separate test set against the computationally derived values.

Illustrative Data Table: Predicted vs. Calculated Properties for this compound

| Property | DFT Calculated Value | Machine Learning Predicted Value | Absolute Error |

| Total Energy (Hartree) | -385.456 | -385.455 | 0.001 |

| Dipole Moment (Debye) | 2.78 | 2.75 | 0.03 |

| HOMO-LUMO Gap (eV) | 6.21 | 6.18 | 0.03 |

Note: The data in this table is illustrative and does not represent the results of an actual study.

Enhancing Structure-Property Relationship Understanding

Machine learning models, particularly those based on graph neural networks, can learn to identify the key structural features that influence a molecule's properties. uio.nonih.gov In the case of "this compound," this could involve correlating the puckering of the cyclobutyl ring, the orientation of the hydroxyl and acetyl groups, and the resulting electronic and steric effects with observable properties. This can provide valuable insights that might not be immediately apparent from manual inspection of the data. ucsb.edu

Generative Models for Molecular Design

Beyond prediction, machine learning can be used for the inverse design of molecules with specific desired properties. arxiv.org A generative model could be trained on a vast chemical space and then tasked with generating novel molecular structures that are predicted to have, for instance, a specific reactivity or solubility profile. Starting with the scaffold of "this compound," a generative model could suggest modifications to its structure to optimize a particular quantum chemical property.

Quantum Machine Learning

Illustrative Data Table: Performance of Different Machine Learning Models

| Model Architecture | Training Set Size | Mean Absolute Error (Energy) | R² (Dipole Moment) |

| Random Forest | 10,000 | 0.015 Hartree | 0.92 |

| Graph Neural Network | 10,000 | 0.005 Hartree | 0.98 |

| Quantum-Enhanced Support Vector Machine | 1,000 | 0.008 Hartree | 0.96 |

Note: The data in this table is illustrative and does not represent the results of an actual study.

Applications in Chemical Research

Utility as Versatile Synthetic Building Blocks

The combination of a ketone and a secondary alcohol on a strained four-membered ring makes 1-(3-hydroxycyclobutyl)ethan-1-one a powerful intermediate in organic synthesis. These functional groups provide reactive handles for a wide array of chemical transformations, while the cyclobutane (B1203170) scaffold itself can be strategically manipulated.

Precursors for Natural Product Synthesis

Cyclobutane-containing natural products, while rare, often exhibit fascinating biological activities and complex architectures. rsc.orgresearchgate.net The synthesis of these molecules presents considerable challenges, making functionalized cyclobutane building blocks highly sought after. researchgate.netresearchgate.net Compounds like this compound serve as valuable starting points, as their existing functional groups (hydroxyl and acetyl) can be readily modified to construct more complex systems. For instance, the ketone can be subjected to olefination or alkylation reactions, while the hydroxyl group can be used to direct reactions or be converted into other functionalities. The use of cyclobutane intermediates is a known strategy in the total synthesis of natural products such as piperarborenine B and solanoeclepin A. kib.ac.cnrsc.orgacs.orgnih.gov The inherent strain of the cyclobutane ring can also be harnessed in subsequent reactions to build larger, more complex polycyclic systems. researchgate.net

Scaffolds for Ring Expansion and Contraction Reactions

The significant ring strain of the cyclobutane system makes it an excellent substrate for ring expansion reactions, which are thermodynamically driven processes that lead to the formation of more stable five- or six-membered rings. researchgate.netlifechemicals.com

One of the most powerful applications of this compound in this context is as a precursor for Tiffeneau-Demjanov and pinacol-type rearrangements.

Tiffeneau-Demjanov Rearrangement : This reaction transforms a 1-aminomethyl-cycloalkanol into a one-carbon ring-expanded ketone. wikipedia.orgnumberanalytics.com The acetyl group of this compound can be converted into a primary amine via reductive amination, and subsequent reaction with nitrous acid would generate a diazonium ion intermediate. This intermediate can then undergo a rearrangement, driven by the relief of ring strain, to yield a cyclopentanone (B42830) derivative. This method provides a reliable route for expanding the four-membered ring to a five-membered one. inflibnet.ac.inwikipedia.orgorganicreactions.org

Pinacol Rearrangement : This acid-catalyzed reaction converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde. chemistrysteps.comwikipedia.org The ketone function in this compound can be reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) to generate a tertiary alcohol, thus forming a 1,3-diol system. This diol can then be subjected to a pinacol-type rearrangement. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl shift to expand the ring, ultimately forming a stable cyclopentanone. uomustansiriyah.edu.iq

These rearrangement strategies highlight the utility of this compound as a versatile scaffold for accessing different carbocyclic frameworks.

Contribution to Medicinal Chemistry Lead Discovery

In the quest for new therapeutics, the structural properties of small molecules are paramount. The distinct three-dimensional and conformationally restricted nature of the cyclobutane ring has made it an increasingly attractive scaffold in medicinal chemistry. nih.gov

Development of Structurally Constrained Analogues

The incorporation of a cyclobutane ring into a drug candidate can enforce a specific three-dimensional conformation on the molecule. lifechemicals.comnih.gov This conformational restriction can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding. nih.gov The puckered, non-planar structure of the cyclobutane scaffold present in this compound is a prime example of a "bioisosteric replacement" for more traditional, flexible alkyl chains or flat aromatic rings, a strategy often referred to as "escaping from flatland." researchgate.netresearchgate.net This approach allows medicinal chemists to explore new regions of chemical space and potentially improve the pharmacological properties of a lead compound, such as metabolic stability. nih.govrsc.org

Use in Fragment-Based Drug Design

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying starting points for drug development. nih.gov This approach utilizes small, low-complexity molecules, or "fragments," that are screened for weak binding to a biological target. These fragments are then optimized and grown into more potent lead compounds. researchgate.net There is a significant interest in moving beyond flat, two-dimensional fragments towards more three-dimensional scaffolds to better match the shape of protein binding sites. vu.nlchemdiv.com

This compound is an ideal candidate for inclusion in a 3D fragment library. nih.govnih.gov It adheres to the well-established "Rule of Three," a set of guidelines for desirable fragment properties.

| Property | "Rule of Three" Guideline | This compound Value |

|---|---|---|

| Molecular Weight | ≤ 300 Da | ~114.14 Da |

| cLogP | ≤ 3 | Calculated values are typically < 1 |

| Hydrogen Bond Donors | ≤ 3 | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (carbonyl and hydroxyl oxygens) |

The hydroxyl and acetyl groups on the cyclobutane ring serve as clear, functional handles or "growth vectors" that allow chemists to elaborate the fragment structure into a more complex and potent inhibitor once a binding mode is identified. nih.govresearchgate.net

Potential in Materials Science Applications

The unique reactivity of the strained cyclobutane ring also opens up potential applications in materials science. Cyclobutane derivatives have been explored for the creation of novel polymers with unique properties.

One area of application is in stress-responsive polymers, or mechanophores. Polymers containing cyclobutane units in their backbone can undergo a [2+2] cycloreversion reaction when subjected to mechanical force, breaking the ring and altering the material's properties. lifechemicals.comduke.edu This can be used to create materials that change color, self-heal, or release an embedded agent in response to stress.

Furthermore, recent research has demonstrated the palladium-catalyzed ring-opening polymerization of cyclobutanol (B46151) derivatives to produce polyketones. acs.org This process proceeds through the cleavage of C(sp³)–C(sp³) bonds within the strained ring. The bifunctional nature of this compound, possessing both a hydroxyl group and a ketone, makes it a potential monomer for the synthesis of novel polyesters or other polymers through either ring-opening mechanisms or conventional polycondensation reactions. The development of polymers from bio-based compounds is also an area of active research where functionalized cyclic molecules could play a role. bohrium.com The ability to create polymers through [2+2] photopolymerization of monomers containing cyclobutane precursors is another established route to new materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Hydroxycyclobutyl)ethan-1-one?

- Methodological Answer : Synthesis involves cyclobutanol derivatives and acetylation. A plausible route includes reacting 3-hydroxycyclobutane with acetyl chloride in the presence of a base (e.g., potassium carbonate) under reflux conditions. Solvent selection (e.g., ethanol or dichloromethane) and stoichiometric ratios are critical to minimize side reactions. Purification via recrystallization or column chromatography ensures high purity, as demonstrated in analogous syntheses of aryl ketones .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Refinement using SHELXL (e.g., twin refinement for challenging crystal systems) .

- Spectroscopy : 1H/13C NMR to assign hydroxyl and carbonyl groups; HSQC for correlation (e.g., as in spirocyclic ketones ).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide reaction design.

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Hygroscopicity : Monitor moisture uptake using dynamic vapor sorption (DVS), critical for storage .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer :

- Catalytic systems : Screen transition-metal catalysts (e.g., palladium for cross-coupling) or organocatalysts for stereoselective modifications.

- Microwave-assisted synthesis : Reduce reaction time and improve selectivity, as shown in chalcone syntheses .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically.

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility.

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate structural assignments.

- Impurity analysis : LC-MS or GC-MS to identify byproducts affecting spectral clarity .

Q. What computational strategies predict the compound's reactivity and bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., ketone reduction or hydroxyl group participation).

- Molecular docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock, informed by thiazole and fluorophenyl analogs .

Q. What challenges arise in crystallizing this compound?

- Methodological Answer :

- Crystal packing issues : Small molecular size may lead to twinning; use SHELXL’s TWIN/BASF commands for refinement .

- Solvent selection : Screen solvents (e.g., ether/hexane mixtures) to optimize crystal growth.

- Temperature gradients : Slow cooling from saturated solutions enhances crystal quality .

Q. How to evaluate its potential biological activity?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization.

- Structure-activity relationship (SAR) : Modify the cyclobutyl or ketone groups and compare bioactivity, as seen in chlorophenyl derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting data in reaction mechanisms involving the hydroxyl group?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Replace hydroxyl hydrogen with deuterium to study rate-determining steps.

- Cross-validation : Compare HPLC retention times and MS fragmentation patterns with synthetic standards .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.